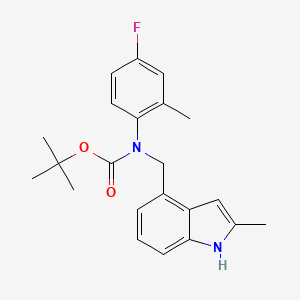
Hexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexane-1,3-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, a process that typically uses catalysts such as cobalt and iron. The reaction is conducted in the presence of ammonia, which helps to stabilize the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst. This method operates without ammonia and at lower pressures and temperatures, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein structures.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key component in the production of nylon and other synthetic fibers.
Mecanismo De Acción
The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .
Comparación Con Compuestos Similares
Hexane-1,6-diamine:
Pentylamine: Contains a shorter carbon chain and only one amine group.
Cadaverine: A diamine with a similar structure but derived from lysine.
Uniqueness: Hexane-1,3-diamine is unique due to the positioning of its amine groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
589-54-8 |
|---|---|
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
Clave InChI |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)





